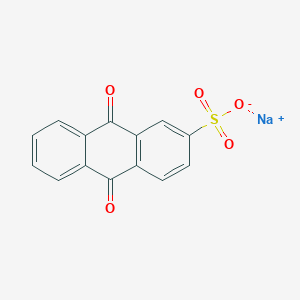

2-蒽磺酸,9,10-二氢-9,10-二氧代-,钠盐

描述

Synthesis Analysis

The synthesis of related anthracene sulfonate compounds involves novel methods, such as the one-pot synthesis from α-tetralone in the presence of fuming sulfuric acid, leading to polysulfonated compounds through the isolation or detection of intermediates (Torre et al., 1995).

Molecular Structure Analysis

X-ray crystal structure determination of sodium anthraquinone sulfonate derivatives has provided insights into the effects of sulfonate substitution on the molecular structure, including changes in bond lengths and the spatial arrangement of atoms within the molecule (Gamag et al., 1993).

Chemical Reactions and Properties

The interaction of anthracene sulfonate compounds with cationic surfactants and their behavior under different pH conditions have been studied, showing significant shifts in UV-visible spectra and effects on the chemical stability and reactivity of these compounds (Nazar et al., 2010).

Physical Properties Analysis

Anthracene sulfonate salts exhibit various solid-state fluorescence properties depending on the molecular arrangements. These properties include spectral shifts and changes in fluorescence intensity, which are influenced by the type of primary amine used in the formation of the salts (Mizobe et al., 2009).

Chemical Properties Analysis

The electrochemical properties of anthraquinone derivatives, such as sodium 9,10-diphenylanthracene-2-sulfonate, have been explored, revealing their potential in electrogenerated chemiluminescence (ECL) applications and providing insight into their redox behaviors (Richards & Bard, 1995).

科学研究应用

Application 1: Catalyst in Alkaline Pulping

- Summary of the Application : This compound is used as a catalyst in the production of alkaline pulping in the soda process . Alkaline pulping is a method used in the paper industry to convert wood into pulp, which is then used to make paper.

- Methods of Application : In the soda process, wood chips are cooked in a solution of sodium hydroxide. The “2-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt” is added as a catalyst to speed up the reaction .

- Results or Outcomes : The result of this process is a high-quality pulp that can be used to produce paper. The use of this catalyst can improve the efficiency of the process .

Application 2: Fluorescent Probe

- Summary of the Application : This compound is used as an in situ photochemical fluorescence probe . Fluorescent probes are used in biochemistry to study the structure and function of biological systems.

- Methods of Application : The compound is introduced into the system under study, and its fluorescence is measured. The fluorescence can provide information about the environment of the probe, such as pH, temperature, or the presence of specific molecules .

- Results or Outcomes : The use of this compound as a fluorescent probe can provide valuable information about the system under study. The specific results will depend on the particular experiment .

Application 3: Redox Indicator

- Summary of the Application : This compound can be used as a redox indicator to enhance the sensitivity and selectivity of the DNA biosensor . Redox indicators are used in various types of titrations in analytical chemistry.

- Methods of Application : The compound is introduced into the solution under study, and its color change is observed. The color change can provide information about the redox state of the solution .

- Results or Outcomes : The use of this compound as a redox indicator can provide valuable information about the redox state of the solution. The specific results will depend on the particular experiment .

Application 4: Dopant in Electrochemical Polymerization

- Summary of the Application : This compound has been used as a dopant in the preparation of polypyrrole films by electrochemical polymerization . Dopants are substances that are introduced into semiconductors to modify their properties.

- Methods of Application : The compound is introduced into the polymerization process, and its effect on the properties of the resulting polymer is studied .

- Results or Outcomes : The use of this compound as a dopant can modify the properties of the resulting polymer, such as its conductivity .

Application 5: Charge-Transfer Complexes

- Summary of the Application : This compound forms charge-transfer complexes with 9,10-dimethoxyanthracene-2-sulfonate . Charge-transfer complexes are formed when a molecule with a low-energy unoccupied molecular orbital accepts an electron from a molecule with a high-energy occupied molecular orbital .

- Methods of Application : The compound is mixed with 9,10-dimethoxyanthracene-2-sulfonate, and the formation of the complex is studied using techniques such as UV-Vis spectroscopy .

- Results or Outcomes : The formation of the charge-transfer complex can be confirmed by the appearance of a new absorption band in the UV-Vis spectrum .

Application 6: DNA Biosensor

- Summary of the Application : This compound can be used as a redox indicator to enhance the sensitivity and selectivity of the DNA biosensor . DNA biosensors are devices that detect specific DNA sequences .

- Methods of Application : The compound is introduced into the biosensor, and its effect on the sensor’s performance is studied .

- Results or Outcomes : The use of this compound as a redox indicator can improve the performance of the DNA biosensor .

安全和危害

未来方向

The compound has been used to investigate the effects of reactant concentration and synthesis parameters on the electrical conductivity of polypyrrole coated polyethyleneterephthalate fabrics . It has also been used as a dopant in the preparation of polypyrrole films by electrochemical polymerization . These applications suggest potential future directions in the field of material science and engineering.

属性

IUPAC Name |

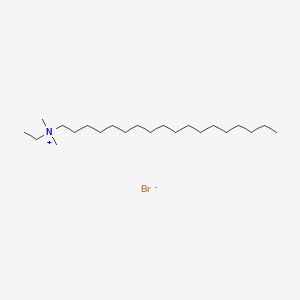

sodium;9,10-dioxoanthracene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O5S.Na/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13;/h1-7H,(H,17,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCZERPQGJTIQP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

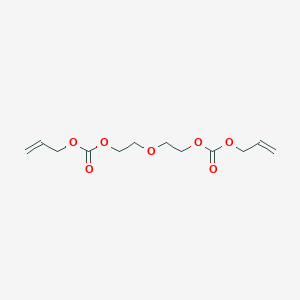

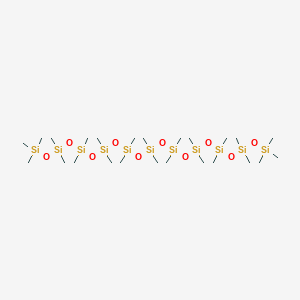

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044535 | |

| Record name | Sodium 2-anthraquinonesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | 2-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2-anthraquinonesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19523 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

2-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt | |

CAS RN |

131-08-8 | |

| Record name | Sodium 2-anthraquinonesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2-anthraquinonesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 9,10-dihydro-9,10-dioxoanthracene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 2-ANTHRAQUINONESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/511H72SDVX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。